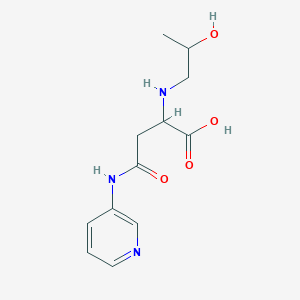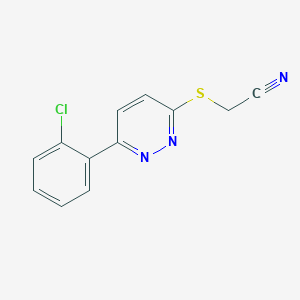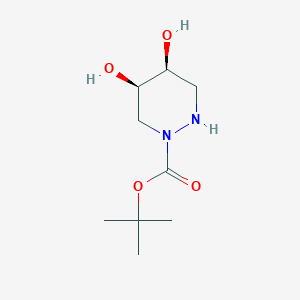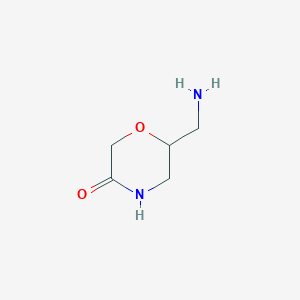
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HPOB and is used in scientific research to study the biochemical and physiological effects of various substances.
科学的研究の応用
Molecular and Crystal Structure Analysis
The molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a compound structurally related to 2-((2-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been extensively studied. This research involves detailed analysis using single crystal X-ray diffraction studies, revealing insights into the compound's molecular conformation and interactions within crystal structures. Such studies are crucial for understanding the physicochemical properties of these compounds (Naveen et al., 2016).
Supramolecular Synthons Investigation
Research on similar compounds, like 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has focused on identifying supramolecular synthons within their crystals. This involves analyzing the hydrogen bonding patterns and crystal packing, which are fundamental for understanding the solid-state behavior of these compounds and can inform their potential applications in materials science and drug design (PrakashShet et al., 2018).
Synthesis of Nicotinic Acid Based Pseudopeptides
The synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring, which share structural similarities with this compound, has been developed. These findings have implications for the creation of pseudopeptides, which can be significant in peptide research and potential pharmaceutical applications (Ovdiichuk et al., 2015).
Formation of Cu(II) Complexes
Research on compounds like this compound has also involved the formation of copper(II) complexes. Such studies are vital for understanding the coordination chemistry of these compounds and their potential applications in catalysis and material science (Keypour et al., 2015).
Computational Studies and NLO Properties
Additionally, computational chemistry methods have been employed to study similar compounds, analyzing their nonlinear optical (NLO) properties and molecular docking. Such research provides insights into the electronic properties and potential biological interactions of these compounds (Jayarajan et al., 2019).
特性
IUPAC Name |
2-(2-hydroxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8(16)6-14-10(12(18)19)5-11(17)15-9-3-2-4-13-7-9/h2-4,7-8,10,14,16H,5-6H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOHQSACGPAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=CN=CC=C1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)


![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

